molecular formula C30H18N4O6 B11556300 N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine

N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine

Cat. No.: B11556300
M. Wt: 530.5 g/mol
InChI Key: HZPSYGDDJKGLIJ-UHFFFAOYSA-N
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Description

(E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings and functional groups, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2,4-dinitrophenol and naphthalene-2-yl-benzoxazole. These intermediates undergo condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the imine bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

(E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. The compound’s aromatic rings and functional groups enable it to bind to proteins, enzymes, or nucleic acids, potentially inhibiting their function or altering their activity. The pathways involved may include disruption of cellular processes, induction of oxidative stress, or modulation of signaling pathways.

Comparison with Similar Compounds

  • (E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE shares structural similarities with other aromatic imines and nitro-substituted compounds.
  • Compounds such as (E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE and (E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE exhibit similar reactivity patterns due to the presence of nitro and imine groups.

Uniqueness:

  • The unique combination of functional groups in (E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C30H18N4O6

Molecular Weight

530.5 g/mol

IUPAC Name

1-[4-(2,4-dinitrophenoxy)phenyl]-N-(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)methanimine

InChI

InChI=1S/C30H18N4O6/c35-33(36)24-10-14-29(27(17-24)34(37)38)39-25-11-5-19(6-12-25)18-31-23-9-13-28-26(16-23)32-30(40-28)22-8-7-20-3-1-2-4-21(20)15-22/h1-18H

InChI Key

HZPSYGDDJKGLIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=CC5=CC=C(C=C5)OC6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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